5-Bromo-3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole
Overview
Description
5-Bromo-3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a heterocyclic compound that contains a pyrazole ring substituted with bromine, nitro, and trifluoroethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the bromine substituent: Bromination of the pyrazole ring can be carried out using bromine or a brominating agent such as N-bromosuccinimide.
Introduction of the trifluoroethyl group: This can be done by reacting the nitrated pyrazole with a trifluoroethylating agent such as trifluoroethyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a catalyst or metal hydrides.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.
Substitution: Sodium hydride or potassium tert-butoxide in an appropriate solvent.
Major Products
Reduction: 5-Amino-3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole.
Substitution: 5-Substituted-3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole derivatives.
Scientific Research Applications
5-Bromo-3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors in the central nervous system.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 5-Bromo-3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-nitro-1H-pyrazole: Lacks the trifluoroethyl group, which may affect its biological activity and solubility.
3-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole: Lacks the bromine substituent, which may influence its reactivity and binding properties.
5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole: Lacks the nitro group, which may alter its electronic properties and reactivity.
Uniqueness
5-Bromo-3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole is unique due to the presence of all three substituents (bromine, nitro, and trifluoroethyl) on the pyrazole ring. This combination of groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-bromo-3-nitro-1-(2,2,2-trifluoroethyl)pyrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrF3N3O2/c6-3-1-4(12(13)14)10-11(3)2-5(7,8)9/h1H,2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBPFAPIPDLTFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1[N+](=O)[O-])CC(F)(F)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrF3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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